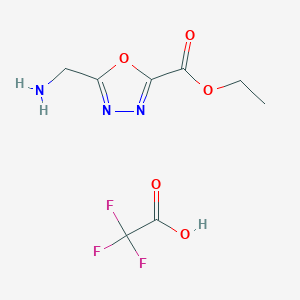

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate

Description

Molecular Formula and Weight

The molecular formula is C8H10F3N3O5 , with a calculated molecular weight of 285.18 g/mol .

Mass Spectrometry Analysis

Experimental mass spectrometry data confirms the molecular composition (Table 1):

| Adduct Type | Observed m/z | Theoretical Mass (Da) | Deviation (ppm) | Source Reference |

|---|---|---|---|---|

| [M]+ | 285.057256 | 285.057 | 0.9 | |

| [M+H]+ | 286.065081 | 286.065 | 0.3 | |

| [M+Na]+ | 308.047026 | 308.047 | 0.1 |

Key fragmentation patterns observed in electrospray ionization (ESI) spectra include:

- Loss of the trifluoroacetate counterion (Δ m/z = 114.02).

- Cleavage of the ester group to yield the carboxylate anion (C5H6N3O2−, m/z = 140.04).

Propriétés

Numéro CAS |

751479-66-0 |

|---|---|

Formule moléculaire |

C8H10F3N3O5 |

Poids moléculaire |

285.18 g/mol |

Nom IUPAC |

ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) |

Clé InChI |

DWNHEOATMIJKLV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Esterification: The carboxylate group is esterified using ethanol and a catalyst such as sulfuric acid or a strong acidic cation exchange resin

Trifluoroacetate Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to more reduced forms.

Substitution: The trifluoroacetate and aminomethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce new functional groups into the molecule.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Agents

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. The oxadiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Case Study: Antimicrobial Activity

A study investigated the synthesis of various derivatives of this compound and their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents.

Development of Novel Materials

The compound is utilized in the development of advanced materials with unique electronic and optical properties. Its trifluoroacetate group enhances solubility and stability in various solvents, facilitating its application in organic electronics.

Case Study: Conductive Polymers

Research has shown that incorporating ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate into polymer matrices can improve conductivity and thermal stability. These materials are promising for applications in flexible electronics and sensors .

Biochemical Assays

In biological studies, this compound serves as a probe for investigating enzyme activities and protein interactions. Its ability to modify biological molecules makes it useful for studying metabolic pathways.

Case Study: Enzyme Inhibition Studies

A series of experiments demonstrated that derivatives of ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate can selectively inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing targeted therapies in metabolic disorders .

Mécanisme D'action

The mechanism of action of ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS No.: 1245807-94-6

- Molecular Formula : C₈H₁₀F₃N₃O₅

- Molecular Weight : 285.18 g/mol

- Purity : >98.00% (reported by GLPBIO) , though commercial sources list 95% purity .

- Storage : 2–8°C (short-term); long-term storage at -80°C (6 months) or -20°C (1 month) .

This compound is a trifluoroacetate salt of an ethyl oxadiazole carboxylate derivative, featuring an aminomethyl substituent at the 5-position of the 1,3,4-oxadiazole ring. It is strictly for research use, with applications in medicinal chemistry and drug discovery due to its reactive amine group and stability as a salt .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The table below compares key parameters of Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate with similar oxadiazole derivatives:

Key Differences and Implications

Substituent Effects: The aminomethyl group in the target compound introduces a primary amine, enabling reactivity in conjugation or salt formation. In contrast, the methyl (37641-36-4) and methoxyphenyl (99367-44-9) substituents lack nucleophilic sites, limiting their utility in reactions requiring amine participation . The trifluoroacetate counterion enhances solubility in polar solvents compared to neutral analogs like Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate .

Purity and Storage :

- Discrepancies in reported purity (95% vs. >98%) highlight variability across suppliers .

- The target compound requires stringent storage (-80°C/-20°C) due to instability, whereas simpler analogs (e.g., 37641-36-4) are stable at room temperature .

Solubility and Handling: The target compound’s solubility protocol (heating + sonication) suggests moderate aqueous solubility, whereas non-ionic analogs (e.g., 915924-37-7) may dissolve more readily in organic solvents .

Applications: The aminomethyl group makes the target compound valuable in peptide-mimetic drug design, while methoxyphenyl derivatives (99367-44-9) are more suited for aromatic interactions in receptor-binding studies .

Activité Biologique

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate (CAS No. 1245807-94-6) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₈H₁₀F₃N₃O₅

- Molecular Weight : 285.18 g/mol

- CAS Number : 1245807-94-6

- MDL Number : MFCD11109486

- PubChem ID : 46856489

Synthesis Methods

The synthesis of Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate derivatives typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing various amines and carboxylic acids under controlled conditions.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing solvent use.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance:

- Compounds related to Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate have shown effectiveness against various bacterial strains such as E. coli and S. aureus .

- The presence of trifluoromethyl groups has been linked to increased potency against these pathogens due to enhanced lipophilicity and electronic effects.

Anti-inflammatory Properties

Research indicates that oxadiazole derivatives possess anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs):

- In a study comparing the anti-inflammatory effects of several compounds, some derivatives exhibited activities ranging from 44% to 71% inhibition at specific dosages .

- These effects are attributed to the modulation of inflammatory pathways and cytokine release.

Analgesic Effects

The analgesic activity of Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate has been evaluated in various models:

- Compounds in this class demonstrated analgesic efficacy similar to acetylsalicylic acid (aspirin), suggesting potential for pain management applications .

Table of Biological Activities

Notable Research Findings

- In vitro Studies : A recent study highlighted the improved activity of oxadiazole derivatives against Pks13, an essential enzyme in bacterial metabolism, indicating potential for developing new antibiotics .

- Mechanistic Insights : The incorporation of trifluoromethyl groups has been shown to enhance binding affinity to target proteins by stabilizing interactions through hydrogen bonding .

- Therapeutic Potential : The versatility of Ethyl 5-(aminomethyl)-1,3,4-oxadiazole derivatives positions them as candidates for further development in treating infections and inflammatory diseases .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate?

- Methodological Answer : The compound can be synthesized via cyclization of an acylhydrazide intermediate. For example, ethyl 2-(2-(aminomethyl)hydrazinyl)-2-oxoacetate can be reacted with a carbonyl source (e.g., trifluoroacetic anhydride) under acidic conditions (e.g., p-toluenesulfonic acid in dichloromethane) to form the 1,3,4-oxadiazole core. Subsequent treatment with trifluoroacetic acid (TFA) yields the trifluoroacetate salt. Key parameters include maintaining a reaction temperature of 25°C for 16 hours and using triethylamine as a base to neutralize byproducts .

Q. How can the compound’s structure be confirmed using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Analyze peaks for characteristic signals, such as the ethyl ester group (δ ~4.5 ppm, q, J = 7.2 Hz) and the aminomethyl moiety (δ ~3.0–3.5 ppm). Integration ratios should match expected proton counts .

- LC-MS : Look for the molecular ion peak ([M+H]+) corresponding to the molecular weight (e.g., calculated m/z for C₇H₉F₃N₃O₄: 256.06). Fragmentation patterns should align with the oxadiazole and trifluoroacetate groups .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient elution of petroleum ether/ethyl acetate (1:0 to 2:1) to separate the product from unreacted starting materials .

- Trifluoroacetate Anion Exchange : Load the crude product onto a NaI-packed column conditioned with ethyl acetate. Elute with ethyl acetate to remove excess TFA, as confirmed by 19F NMR (absence of δ ~-75 ppm for free trifluoroacetate) .

Q. How can the compound’s solubility and stability be assessed under experimental conditions?

- Methodological Answer :

- Solubility : Test in common solvents (e.g., DCM, ethanol, water) via gravimetric analysis. For example, dissolve 10 mg in 1 mL solvent and filter undissolved particles after 24 hours .

- Stability : Conduct accelerated degradation studies by heating the compound to 50°C for 72 hours in varying pH buffers (pH 3–9). Monitor decomposition via HPLC and compare peak areas to fresh samples .

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The trifluoroacetate anion can act as a weak coordinating agent, enabling its use in phase-transfer catalysis. To evaluate this, perform a model reaction (e.g., alkylation of ethyl acetoacetate with benzyl bromide) using the compound as a catalyst. Compare reaction rates and yields with alternative salts (e.g., chloride or sulfate) via GC-MS or NMR .

Q. What experimental approaches can determine the compound’s environmental impact, such as its global warming potential (GWP)?

- Methodological Answer :

- Atmospheric Lifetime : Use gas chromatography to measure degradation rates under UV light (simulating tropospheric conditions). Calculate the half-life and compare it to reference compounds like ethyl trifluoroacetate (t½ ~21.9 days).

- Radiative Efficiency : Employ computational models (e.g., density functional theory) to estimate infrared absorption cross-sections. Combine with atmospheric lifetime data to calculate GWP using the IPCC formula.

Q. How can the compound’s bioactivity be evaluated against microbial targets?

- Methodological Answer :

- Antimicrobial Assays : Perform broth microdilution tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth and incubate for 18–24 hours. Determine MIC (minimum inhibitory concentration) via optical density (OD600) .

- Enzyme Inhibition : Test inhibition of trypanothione reductase (a target for Leishmania spp.) by pre-incubating the enzyme with the compound (0–100 µM) and measuring NADPH oxidation rates spectrophotometrically at 340 nm .

Q. What strategies can mitigate racemization during synthesis of the aminomethyl-substituted oxadiazole core?

- Methodological Answer :

- Chiral Auxiliaries : Incorporate a temporary chiral group (e.g., Evans’ oxazolidinone) during cyclization. Remove the auxiliary via hydrolysis under mild acidic conditions (pH 4–5) .

- Asymmetric Catalysis : Use a chiral Brønsted acid catalyst (e.g., BINOL-phosphoric acid) during the cyclization step. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.